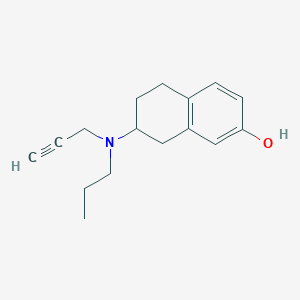
2-Naphthalenol, 5,6,7,8-tetrahydro-7-(propyl-2-propynylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenol, 5,6,7,8-tetrahydro-7-(propyl-2-propynylamino)- is a chemical compound with the molecular formula C19H23NO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a hydroxyl group and a propyl-2-propynylamino substituent on the tetrahydronaphthalene ring
Méthodes De Préparation
The synthesis of 2-Naphthalenol, 5,6,7,8-tetrahydro-7-(propyl-2-propynylamino)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 2-naphthol as the starting material.
Hydrogenation: The 2-naphthol undergoes hydrogenation to form 5,6,7,8-tetrahydro-2-naphthol.
Amination: The tetrahydro-2-naphthol is then subjected to amination with propyl-2-propynylamine under suitable conditions to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and specific reaction conditions to enhance yield and purity.
Analyse Des Réactions Chimiques
2-Naphthalenol, 5,6,7,8-tetrahydro-7-(propyl-2-propynylamino)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-Naphthalenol, 5,6,7,8-tetrahydro-7-(propyl-2-propynylamino)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mécanisme D'action
The mechanism of action of 2-Naphthalenol, 5,6,7,8-tetrahydro-7-(propyl-2-propynylamino)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of biological processes. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal activity and signaling pathways.
Comparaison Avec Des Composés Similaires
2-Naphthalenol, 5,6,7,8-tetrahydro-7-(propyl-2-propynylamino)- can be compared with other similar compounds, such as:
5,6,7,8-Tetrahydro-2-naphthol: Lacks the propyl-2-propynylamino substituent and has different chemical properties and applications.
6-Hydroxytetralin: Another derivative of tetrahydronaphthalene with distinct biological activities.
Rotigotine: A dopamine receptor agonist used in the treatment of Parkinson’s disease, which shares structural similarities but has different pharmacological effects.
The uniqueness of 2-Naphthalenol, 5,6,7,8-tetrahydro-7-(propyl-2-propynylamino)- lies in its specific substituents and the resulting chemical and biological properties that distinguish it from other related compounds.
Propriétés
Numéro CAS |
148258-44-0 |
|---|---|
Formule moléculaire |
C16H21NO |
Poids moléculaire |
243.34 g/mol |
Nom IUPAC |
7-[propyl(prop-2-ynyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C16H21NO/c1-3-9-17(10-4-2)15-7-5-13-6-8-16(18)12-14(13)11-15/h1,6,8,12,15,18H,4-5,7,9-11H2,2H3 |
Clé InChI |
ABWBPOZDOXARFZ-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CC#C)C1CCC2=C(C1)C=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


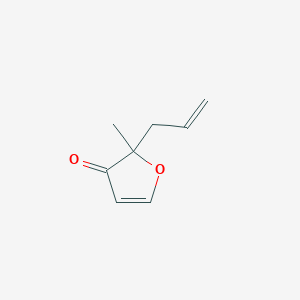
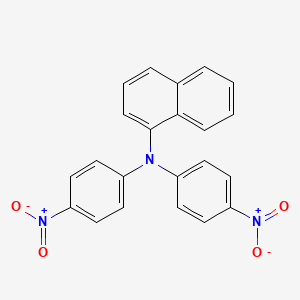

![Benzo[b]thiophene-3-acetamide, N-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12548715.png)
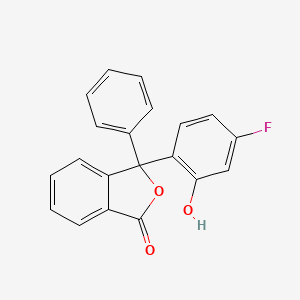

![1-(5H-[1]Benzopyrano[2,3-b]pyridin-7-yl)-2-bromopropan-1-one](/img/structure/B12548735.png)
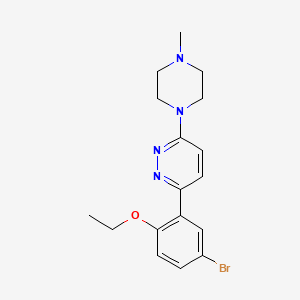

![Cyclohexanamine, N-[(3-methoxy-2-methylphenyl)methylene]-](/img/structure/B12548751.png)



![Quinoline, 4-[(4-methylphenyl)thio]-2,8-bis(trifluoromethyl)-](/img/structure/B12548773.png)
